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Abstract

AM-1488 is a potent, orally bioavailable, and central nervous system (CNS) penetrant tricyclic
sulfonamide that acts as a non-selective positive allosteric modulator (PAM) of glycine
receptors (GlyRs). It enhances the function of all mammalian GlyR subtypes, which are critical
ligand-gated ion channels mediating inhibitory neurotransmission. In addition to its PAM
activity, AM-1488 also functions as a direct agonist at higher concentrations. Preclinical studies
have demonstrated its efficacy in rodent models of neuropathic pain, where it significantly
reverses mechanical allodynia. Its mechanism of action, favorable pharmacokinetic properties,
and analgesic effects make it a significant tool compound for studying glycinergic signaling and
a potential lead for the development of novel pain therapeutics.

Mechanism of Action

AM-1488 is classified as a positive allosteric modulator of glycine receptors. Unlike the
endogenous agonist glycine, which binds to the orthosteric site to open the channel, AM-1488
binds to a distinct, novel allosteric site located at the interface between two subunits in the
extracellular domain (ECD).[1] This binding event potentiates the effect of glycine, increasing
the chloride ion (CI~) current through the channel in response to agonist binding. This
enhanced inhibitory neurotransmission is the primary mechanism underlying its
pharmacological effects.
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At higher concentrations (= 30 pM), AM-1488 can directly activate GlyRs in the absence of
glycine, demonstrating direct agonism.[2] This agonistic activity shows a partial preference for
the al GlyR subtype.[3][4]

Signaling Pathway

Glycine receptors are pentameric ligand-gated ion channels that are permeable to chloride
ions. Upon activation by glycine, the channel opens, allowing CI~ to flow into the neuron. This
influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire
an action potential, thus mediating synaptic inhibition. AM-1488 enhances this process by
binding to an allosteric site, increasing the receptor's sensitivity to glycine and/or the maximal

chloride current.
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Glycine receptor signaling pathway and modulation by AM-1488.
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Quantitative Pharmacological Data

The activity of AM-1488 has been characterized using whole-cell patch-clamp
electrophysiology on HEK293 cells expressing various human glycine receptor subtypes.

Table 1: Positive Allosteric Modulator (PAM) Activity of
AM-1488

Data shows the half-maximal effective concentration (ECso) for the potentiation of a sub-
saturating (EC10) glycine concentration.

Receptor Subtype ECso of Potentiation (M)
Homomeric

hGIyR al 0.31+0.04

hGlyR a2 0.28 +0.03

hGIlyR a3 0.45[4]

Heteromeric

hGlyR alp 0.23 +0.03

hGIlyR a2f3 0.26 + 0.04

hGlyR a3 0.33+0.05

(Data for al, a2, alf3, a2, a3 from Lara et al.,
2025; Data for a3 from Huang et al., 2017, as
cited in Lara et al., 2025)

Table 2: Direct Agonist Activity of AM-1488

Data shows the percentage of maximal glycine-evoked current activated by 100 uM AM-1488
in the absence of glycine.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b7119822?utm_src=pdf-body
https://www.benchchem.com/product/b7119822?utm_src=pdf-body
https://www.researchgate.net/publication/389003260_Allosteric_modulation_and_direct_activation_of_glycine_receptors_by_a_tricyclic_sulfonamide
https://www.benchchem.com/product/b7119822?utm_src=pdf-body
https://www.benchchem.com/product/b7119822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7119822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Receptor Subtype % of Max Glycine Current
hGIyR a1l ~28%
hGIyR a2 ~22%
hGIyR a3 ~21%

(Data estimated from Lara et al., 2025)[2]

Table 3: In Vivo Effi

Animal Model Administration Dosage Effect

Spared Nerve Injury 949% reversal of tactile
Oral gavage 20 mg/kg )

(SNI), Mouse allodynia[1]

Selectivity Profile

AM-1488 demonstrates good selectivity for glycine receptors over other related targets. It has
been tested and shows low activity against other Cys-loop receptors, G-protein coupled
receptors (GPCRs), the hERG potassium channel, the bile salt export pump (BSEP),
cytochrome P450 enzymes, and the PXR nuclear receptor.

Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the potentiation of glycine-evoked currents by AM-1488 in a
heterologous expression system.

1. Cell Culture and Transfection:

e Human Embryonic Kidney (HEK293) cells are cultured in standard medium (e.g., DMEM with
10% FBS).

o Cells are transiently transfected with plasmids encoding the desired human GlyR a and 3
subunits using a suitable transfection reagent (e.g., Lipofectamine). Recordings are typically
performed 24-48 hours post-transfection.
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. Solutions:

External Solution (in mM): 140 NaCl, 5 KClI, 2 CaClz, 1 MgClz, 10 HEPES, 10 Glucose.
Adjust pH to 7.4 with NaOH.

Internal Pipette Solution (in mM): 140 CsCl, 1 MgClz, 0.5 CaClz, 5 EGTA, 10 HEPES. Adjust
pH to 7.2 with CsOH.

. Recording Procedure:
Obtain whole-cell configuration on a transfected HEK293 cell.
Clamp the membrane potential at -60 mV.

Apply a sub-saturating concentration of glycine (EC1o) to elicit a baseline current. The
specific EC1o concentration varies by subtype (e.g., al: 15 uM; a2: 30 uM; a3: 40-60 uM).[4]

Co-apply the EC10 concentration of glycine with increasing concentrations of AM-1488 (e.g.,
0.01 uM to 100 uM) to determine the potentiation effect and generate a concentration-
response curve.

For agonist testing, apply AM-1488 alone to the cell.

Experimental workflow for whole-cell patch-clamp assay.

In Vivo: Spared Nerve Injury (SNI) Model of Neuropathic
Pain

This protocol is used to assess the analgesic efficacy of AM-1488 on mechanical allodynia.
1. SNI Surgery:

» Anesthetize adult male C57BL/6 mice using a suitable anesthetic (e.g., isoflurane or
ketamine/xylazine).

o Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its
three terminal branches: the common peroneal, tibial, and sural nerves.
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Tightly ligate the common peroneal and tibial nerves with a suture and section them,
removing a 2-4 mm piece of the distal nerve stump.[5]

Take extreme care to leave the sural nerve intact and untouched.[5][6]

Close the muscle and skin layers with sutures. Sham-operated animals undergo the same
procedure without nerve ligation and sectioning.

Allow animals to recover for a set period (e.g., 7-14 days) to allow for the full development of
mechanical allodynia.

. Drug Administration:

Prepare a formulation of AM-1488 for oral gavage (vehicle details would be specified in the
primary literature, often a solution/suspension in agents like 0.5% methylcellulose).

Administer a single dose of AM-1488 (e.g., 20 mg/kg) or vehicle to the mice.

. Behavioral Testing (von Frey Test):

Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them
to habituate for at least 30 minutes.[6]

At specific time points post-dosing (e.g., 1, 2, 4 hours), assess the paw withdrawal threshold.

Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the
hind paw (the sural nerve territory).[6]

A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

The 50% withdrawal threshold is determined using a method like the up-down method. A
significant increase in the paw withdrawal threshold in the AM-1488 treated group compared
to the vehicle group indicates an anti-allodynic effect.
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Workflow for the Spared Nerve Injury (SNI) pain model.
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Conclusion

AM-1488 is a well-characterized positive allosteric modulator of glycine receptors with
demonstrated in vivo efficacy in a preclinical model of neuropathic pain. Its non-selective
potentiation of all GlyR subtypes, coupled with direct agonistic properties at higher doses,
provides a powerful tool for investigating the therapeutic potential of enhancing glycinergic
inhibition. The detailed protocols and quantitative data presented herein serve as a
comprehensive resource for researchers aiming to utilize AM-1488 in their studies or to guide
the development of next-generation, potentially subtype-selective, GlyR modulators for the
treatment of chronic pain and other neurological disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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